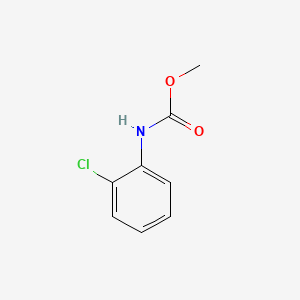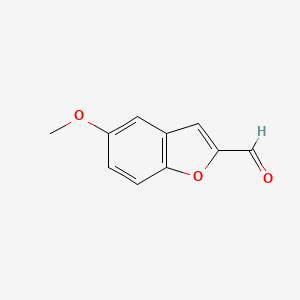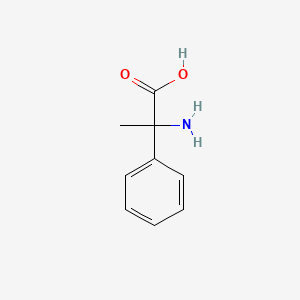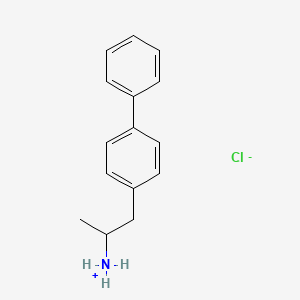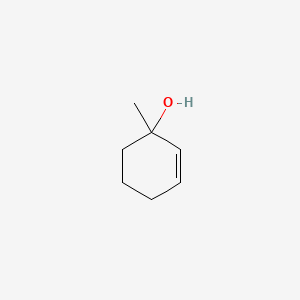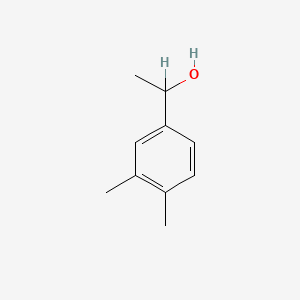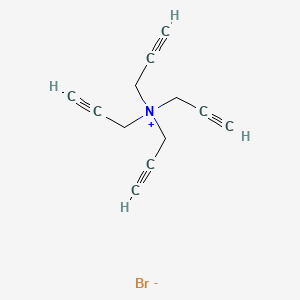
Tetrapropargylammonium bromide
Vue d'ensemble
Description
Tetrapropargylammonium bromide is a quaternary ammonium salt . It is commonly used as a phase-transfer catalyst to facilitate charged species transfer between phases during organic synthesis and various chemical reactions . It also exhibits environmental compatibility, operational simplicity, non-corrosiveness, and ease of reusability .
Synthesis Analysis
The synthesis of Tetrapropargylammonium bromide involves metal-mediated reactions of bromoform with electron-rich and electron-deficient carbon-carbon and carbon-hetero atom multiple bonds . The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .Molecular Structure Analysis
The molecular formula of Tetrapropargylammonium bromide is C12H12N.Br . Its molecular weight is 250.134 . The linear formula is (CH3CH2CH2)4N (Br) .Applications De Recherche Scientifique
1. Catalyst in Synthesis of Bioactive Heterocycles Tetrapropargylammonium bromide has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of this compound is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Role in Cobalt Electrodeposition
The effect of an organic additive tetrapropargylammonium bromide on the structural, morphological characteristics of the cobalt metal produced from aqueous sulfate solutions has been investigated . It was found that smooth and bright electrodeposits of cobalt were obtained at low concentration of Tetrapropargylammonium bromide .
Formation of Semi-Clathrate Hydrates
Tetrapropargylammonium bromide finds extensive use in the formation of semi-clathrate hydrates . An in-depth investigation into the effects of the formation conditions on Tetrapropargylammonium bromide hydrate is necessary to optimize the application process .
Safety and Hazards
Tetrapropargylammonium bromide is classified as having acute toxicity when ingested, causing skin and eye irritation, and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided .
Propriétés
IUPAC Name |
tetrakis(prop-2-ynyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h1-4H,9-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDXHRCESWVPHA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[N+](CC#C)(CC#C)CC#C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994439 | |
| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73637-00-0 | |
| Record name | Ammonium, tetra(2-propynyl)-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073637000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapropargylammonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropargylammonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDF6DKZ8LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Tetrapropargylammonium bromide suitable for producing highly conjugated polymers?
A1: Tetrapropargylammonium bromide possesses four propargyl groups, making it a highly reactive monomer. [] These propargyl groups readily participate in cyclopolymerization reactions catalyzed by various transition metal catalysts such as PdCl₂, PtCl₂, RuCl₃, MoCl₅-EtAlCl₂, and WCl₆-EtAlCl₂. [] The polymerization of these groups leads to the formation of extended conjugated systems within the polymer backbone, resulting in a highly conjugated polymer. []
Q2: What are the challenges associated with characterizing the structure of poly(TPAB)?
A2: The resulting poly(TPAB) is insoluble in common organic solvents, posing a significant challenge for structural characterization. [] Traditional solution-based techniques like NMR spectroscopy become difficult to apply. Furthermore, the exact polymerization pathway and resulting polymer structure can vary depending on the catalyst used, leading to different possible isomers and linkages within the polymer. [] This structural complexity further complicates characterization efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





